REACTION_CXSMILES
|
O=[C:2]1[CH2:6][CH2:5][C@@H:4]([C:7]([OH:9])=[O:8])[N:3]1[C:10]([OH:12])=[O:11].[Li+].[B-](CC)(CC)CC.C(N(C(C)C)C(C)C)C.CN(C1C=CC=CN=1)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1(C)C=CC=CC=1.O>[N:3]1([C:10]([OH:12])=[O:11])[CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH:6]=[CH:2]1 |f:1.2,^1:13|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O=C1N([C@@H](CC1)C(=O)O)C(=O)O
|
Name
|
1-(1,1-dimethylethyl),5-ethyl ester
|
Quantity
|
4.8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.97 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
19.96 L
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
|
Quantity
|
14.47 L
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.03 kg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
4.7 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
48 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −45 to −50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −45° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
did not exceed −45° C
|
Type
|
CUSTOM
|
Details
|
did not exceed −45° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 20 to 25° C. within one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
kept for an additional 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
CUSTOM
|
Details
|
Aqueous and organic phases were then separated
|
Type
|
WASH
|
Details
|
the organic phase was again washed with 48 liters of water (0 to 5° C.)
|
Type
|
CUSTOM
|
Details
|
The organic later was then evaporated
|
Type
|
CUSTOM
|
Details
|
degassed at 40° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CCC1C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.66 mol | |
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |